(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1265900-08-0
VCID: VC0167999
InChI: InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC(CC1=O)O
Molecular Formula: C10H17NO4
Molecular Weight: 215.249

(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate

CAS No.: 1265900-08-0

Cat. No.: VC0167999

Molecular Formula: C10H17NO4

Molecular Weight: 215.249

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate - 1265900-08-0

Specification

CAS No. 1265900-08-0
Molecular Formula C10H17NO4
Molecular Weight 215.249
IUPAC Name tert-butyl (4S)-4-hydroxy-2-oxopiperidine-1-carboxylate
Standard InChI InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m0/s1
Standard InChI Key KCUXWAQHQHPYFT-ZETCQYMHSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1=O)O

Introduction

Chemical Properties and Structure

Identification and Physical Characteristics

(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate is characterized by specific properties that define its behavior in chemical reactions and applications. The table below provides a comprehensive overview of its essential characteristics:

PropertyValue
CAS Number1265900-08-0
Molecular FormulaC10H17NO4
Molecular Weight215.249 g/mol
IUPAC Nametert-butyl (4S)-4-hydroxy-2-oxopiperidine-1-carboxylate
Standard InChIInChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m0/s1
Standard InChIKeyKCUXWAQHQHPYFT-ZETCQYMHSA-N
SMILESCC(C)(C)OC(=O)N1CCC(CC1=O)O

The compound contains several key functional groups that contribute to its chemical behavior and synthetic utility. The secondary alcohol at the 4-position with S stereochemistry provides a site for further functionalization, while the ketone at the 2-position offers opportunities for additional transformations. The Boc protecting group on the nitrogen is essential for controlling reactivity during multistep syntheses.

Structural Features and Conformational Aspects

The stereochemistry at the 4-position (S configuration) represents a crucial feature of this compound, influencing its three-dimensional structure and interactions with biological targets or chemical reagents. The piperidine ring typically adopts a chair conformation, with the hydroxyl group likely positioned in an equatorial orientation to minimize steric interactions with other substituents.

Synthesis Methods

Stereoselective Synthesis Approaches

The synthesis of (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate typically involves stereoselective reduction strategies to establish the correct configuration at the 4-position. One effective method employs enzymatic reduction with baker's yeast, which can provide high yields of hydroxy esters with specific stereochemistry.

The enzymatic approach offers several advantages over traditional chemical methods:

  • High stereoselectivity, often exceeding what can be achieved with chemical reducing agents

  • Mild reaction conditions, reducing the risk of side reactions

  • Environmentally friendly process compared to some chemical alternatives

  • Scalability for larger preparations when optimized properly

Protection Strategies

The incorporation of the tert-butyloxycarbonyl (Boc) protecting group is typically achieved through reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This protection is essential for controlling the reactivity of the nitrogen during subsequent transformations and can be selectively removed under acidic conditions when needed for further functionalization.

Applications in Organic Synthesis

Role in the Chiral Pool

(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate serves as a valuable component in the chiral pool—a collection of readily available chiral compounds that serve as starting materials for stereoselective synthesis. Its defined stereochemistry at the 4-position provides a foundation for transformations with controlled stereochemical outcomes.

The compound can undergo various selective transformations:

  • Functionalization of the hydroxyl group through esterification, etherification, or oxidation

  • Reactions at the 2-carbonyl position through nucleophilic addition

  • Elaboration of the piperidine ring through alkylation or other carbon-carbon bond-forming reactions

  • Selective removal of the Boc protecting group to enable nitrogen functionalization

As an Intermediate in Complex Molecule Synthesis

This compound plays an important role as an intermediate in the synthesis of biologically active molecules. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals targeting various therapeutic areas. The specific functionalization pattern and stereochemistry of (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate make it particularly useful for developing compounds with specific biological activities.

ApplicationDetailsAdvantage of Using This Intermediate
Pharmaceutical SynthesisPrecursor to compounds with potential biological activityDefined stereochemistry provides control in complex synthetic routes
Building Block ChemistryComponent in diversity-oriented synthesisMultiple functional groups allow selective modifications
Chiral AuxiliaryTemplate for controlling stereochemistry in new reactionsS-configuration can direct stereoselectivity in subsequent steps
Fragment-Based Drug DesignCore fragment for medicinal chemistry librariesPiperidine ring is a privileged structure in drug molecules

Biological Activity and Research Focus

Interactions with Neurotransmitter Systems

Research on piperidine derivatives, including compounds related to (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, has investigated their potential effects on neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and compounds affecting this system are of interest for treating various neurological conditions.

The specific stereochemistry at the 4-position may influence interactions with biological targets, contributing to potential selectivity in neurotransmitter system modulation. This highlights the importance of stereochemical control in the synthesis and application of such compounds.

Current Research Focus

Current research on piperidine derivatives with hydroxyl and carbonyl functionalities, such as (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, has focused on their potential as intermediates in the synthesis of complex molecules with biological activity. Researchers are exploring various modifications and transformations of these compounds to develop new entities with specific therapeutic properties.

Table: Recent Research Focus Areas for Piperidine Derivatives

Research AreaPotential ApplicationRelevance of Stereochemistry
Neurotransmitter ModulatorsTreatment of neurological disordersCritical for receptor binding specificity
Enzyme InhibitorsRegulation of metabolic pathwaysImportant for active site recognition
Structural ScaffoldsDevelopment of drug candidatesEssential for proper three-dimensional positioning of pharmacophores
Synthetic MethodologyDevelopment of new stereoselective reactionsProvides test cases for new synthetic methods

Comparative Analysis with Related Compounds

Comparison with Structural Analogs

Understanding the properties of (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate in relation to similar compounds provides insights into its specific characteristics and potential applications. The table below compares key features with structural analogs:

CompoundKey Structural DifferenceImpact on Properties and Applications
(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylateReference compoundServes as chiral building block with defined stereochemistry
Non-protected 4-hydroxy-2-oxopiperidineLacks Boc protecting groupIncreased reactivity at nitrogen; different solubility profile
4-oxo derivativesKetone instead of hydroxyl at 4-positionDifferent reactivity pattern; potential precursor to 4-hydroxy compounds
3-oxo isomersCarbonyl at different positionAltered reactivity and conformational properties

Future Perspectives and Research Opportunities

Synthetic Methodology Development

The continuing interest in compounds like (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate presents opportunities for developing improved synthetic methods. Future research might focus on:

  • More efficient stereoselective reduction methods

  • One-pot procedures to streamline synthesis

  • Green chemistry approaches to enhance sustainability

  • Continuous flow methods for scalable production

Expanded Applications in Medicinal Chemistry

As research on piperidine derivatives continues, (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate may find expanded applications in medicinal chemistry:

  • As a core structure in focused compound libraries

  • In fragment-based drug discovery approaches

  • As a template for developing compounds targeting specific biological pathways

  • In structure-based drug design utilizing its defined stereochemistry

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator